molecular formula C5H6F5IO B2993567 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol CAS No. 757-06-2

2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol

Cat. No. B2993567
CAS RN: 757-06-2
M. Wt: 303.998
InChI Key: HIYFWRNMQLCCPO-UHFFFAOYSA-N
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Description

2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol is a chemical compound with the CAS Number: 757-06-2 . It has a molecular weight of 304 and its IUPAC name is 4,4,5,5,5-pentafluoro-2-iodo-1-pentanol . The compound is typically stored at 2-8°C and has a density of 2.03 .


Molecular Structure Analysis

The InChI code for 2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol is 1S/C5H6F5IO/c6-4(7,5(8,9)10)1-3(11)2-12/h3,12H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Iodo-4,4,5,5,5-pentafluoropentan-1-ol is a liquid with a density of 2.03 . It has a flash point of 81/13.5mm .

Scientific Research Applications

  • Radical Terpolymerization : The iodine transfer terpolymerization of monomers bearing SF5 groups with fluorinated olefins, such as 1,1-difluoroethylene and hexafluoropropylene, demonstrates the unique reactivity of such fluorinated compounds. They do not homopolymerize conventionally but co- and terpolymerize effectively, resulting in fluorinated terpolymers with various molecular weights (Boyer et al., 2008).

  • Use in Radical Polymerization : Iodocompounds, including fluorinated iodocompounds, are effective transfer agents in radical polymerization. Their ability to transfer the iodine atom to growing macromolecular chains has led to developments in iodine transfer polymerization (ITP) and reverse iodine transfer polymerization (RITP), which are used with a range of vinyl monomers (David et al., 2006).

  • Formation of Oxygen-Containing Compounds : Research on the electrophilic oxygenation of pentafluorophenyl iodo compounds with iodine in various valencies, using XeF2–H2O in HF, has led to the synthesis of new organoiodine(V) compounds, such as isomeric oxopentafluorocyclohexadien-1-yliodine tetrafluorides (Frohn & Bardin, 2006).

  • Chemistry of Polyvalent Iodine : The chemistry of polyvalent iodine organic compounds has seen significant development, with iodine(III) and iodine(V) derivatives being used in various oxidative transformations of complex organic molecules. This includes the development of polymer-supported and recyclable polyvalent iodine reagents and their catalytic applications (Zhdankin & Stang, 2008).

  • Conversion of Fluorophores to Phosphorophores : The conversion of fluorophores to phosphorophores using iodination/metalation procedures has shown significant results, particularly in the creation of gold(III) complexes that display room-temperature phosphorescence and substantial quantum yield for singlet oxygen formation (Soll et al., 2016).

  • Hydrogen Bonding in Hypervalent Iodine Reagents : Research on hexafluoroisopropanol (HFIP) has shown its role in enhancing the oxidative strength of hypervalent iodine reagents, altering synthetic reactivity. This is attributed to strong hydrogen bonding between the solvent and oxidizing reagent (Colomer et al., 2016).

  • Synthesis of Anti-Breast Cancer Agents : A study on the preparation of 4,4,5,5,5-pentafluoropentan-1-thiol, a significant chain in anti-breast cancer agents, demonstrates the radical addition of perfluoroethyl iodide to propargyl alcohol and subsequent conversion processes, highlighting the compound's potential in medical research (Li et al., 1994).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P280, P261, and P271 , which advise wearing protective gloves/clothing, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area.

Mechanism of Action

Mode of Action

The compound is typically activated with a sulfonate leaving group and displaced selectively by the sulfur atom in 9-mercapto-1-nonanol to make 9-[(4,4,5,5,5-pentafluoropentyl)-thio]-1-nonanol (FVS) . This suggests that the compound can undergo nucleophilic substitution reactions, enabling it to interact with its targets.

properties

IUPAC Name

4,4,5,5,5-pentafluoro-2-iodopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F5IO/c6-4(7,5(8,9)10)1-3(11)2-12/h3,12H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYFWRNMQLCCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)I)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F5IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

757-06-2
Record name 2-Iodo-4,4,5,5,5-pentafluoropent-1-ol
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